L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
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Overview
Description
CHEC-9 is an orally available anti-inflammatory and cell survival peptide.
Scientific Research Applications
Synthesis in Insulin and Enzyme Studies
L-Cysteine-based peptides have been utilized in the synthesis of protected N-terminal nonapeptides of the A-chain of bovine insulin, showcasing their significance in protein and peptide synthesis research (Wang, 1966). Another study involved the synthesis of enzymatically active peptides analogous to the N-terminal eicosapeptide of ribonuclease A (Scoffone et al., 1967). These peptides are essential for understanding the structure and function of proteins and enzymes.
Catalysis and Biochemical Reactions
The role of L-Cysteine in enzymatic reactions has been highlighted in studies like the one on γ-glutamyl-cysteine synthetase from bovine lens, indicating the amino acid's versatility in biochemical pathways (Rathbun, 1967). Additionally, research into the biosynthesis of peptidoglycan in bacterial cell walls involves L-Cysteine derivatives, showing their importance in microbiological studies (Plapp & Strominger, 1970).
Oxidation and Stability Studies
L-Cysteine and its derivatives have been studied for their oxidation properties and stability, as seen in the research on α-lactalbumin-derived peptides (Koivumäki et al., 2017). This is crucial for understanding the effects of oxidation on proteins and peptides in various conditions.
Applications in Genetic and Microbial Engineering
Genetic and microbial engineering have leveraged L-Cysteine derivatives. For instance, metabolic engineering of Corynebacterium glutamicum for L-cysteine production demonstrates its potential in biotechnological applications (Wei et al., 2019). Such research opens doors to large-scale production of these compounds for various uses.
Analytical Chemistry and Sensor Development
In analytical chemistry, L-Cysteine derivatives have been used to develop methods for selective determination, like the study involving a modified carbon paste electrode for L-Cysteine (Raoof et al., 2006). This indicates their importance in developing sensitive and specific analytical techniques.
properties
CAS RN |
714912-53-5 |
---|---|
Product Name |
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl- |
Molecular Formula |
C34H54N12O14S2 |
Molecular Weight |
919 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H54N12O14S2/c1-14(26(51)39-15(2)27(52)42-19(4-6-24(36)48)31(56)46-23(12-62)34(59)60)41-33(58)22(10-47)45-28(53)16(3)40-30(55)20(5-7-25(49)50)43-32(57)21(8-17-9-37-13-38-17)44-29(54)18(35)11-61/h9,13-16,18-23,47,61-62H,4-8,10-12,35H2,1-3H3,(H2,36,48)(H,37,38)(H,39,51)(H,40,55)(H,41,58)(H,42,52)(H,43,57)(H,44,54)(H,45,53)(H,46,56)(H,49,50)(H,59,60)/t14-,15-,16-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
NECLVMNXEDDNTI-NZQCIUDGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CHEASAAQC |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CHEC-9; CHEC 9; CHEC9; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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